n-((1h-Pyrazol-3-yl)methyl)-3-(1h-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide is a chemical compound that features two pyrazole rings connected by a propanamide linker
Preparation Methods
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 1H-pyrazole derivatives with appropriate amide precursors. One common method involves the use of Rh(III)-catalyzed C-H bond functionalization, which allows for the formation of the desired compound under controlled conditions . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
N-((1H-Pyrazol-3-yl)methyl)-3-(1H-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:
1H-Pyrazol-1-yl derivatives: These compounds share the pyrazole ring structure but differ in their functional groups and linkers.
Propanamide derivatives: These compounds have the propanamide linker but may have different substituents on the pyrazole rings.
The uniqueness of this compound lies in its specific combination of two pyrazole rings and a propanamide linker, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propanamide |
InChI |
InChI=1S/C10H13N5O/c16-10(3-7-15-6-1-4-13-15)11-8-9-2-5-12-14-9/h1-2,4-6H,3,7-8H2,(H,11,16)(H,12,14) |
InChI Key |
GEJVJPOFXMNWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)NCC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.